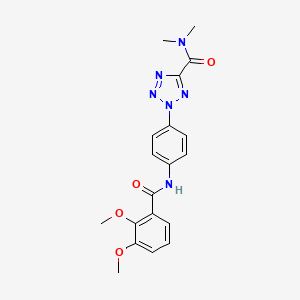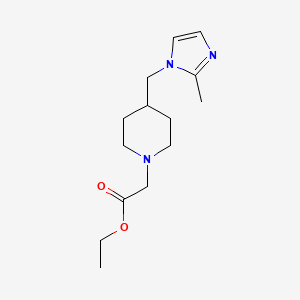
2-(4-(2,3-dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,3-Dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues, have shown affinity fordopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a crucial role in the central nervous system, influencing behavior, cognition, and voluntary movement.
Mode of Action
Based on the similar compounds, it can be inferred that it might interact with its targets (potentially dopamine d2 and d3 receptors) and induce changes that could affect the functioning of these receptors
Biochemical Pathways
If the compound does indeed target dopamine d2 and d3 receptors, it would likely affect thedopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and the release of various hormones.
Result of Action
If the compound does interact with dopamine d2 and d3 receptors, it could potentially influence neuronal activity and neurotransmission, leading to changes in behavior, cognition, and motor control .
Vorbereitungsmethoden
The synthesis of 2-(4-(2,3-dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dimethoxybenzoic acid, which is then reacted with appropriate amine derivatives to form the benzamide structure . The reaction conditions often involve the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
2-(4-(2,3-Dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
2-(4-(2,3-Dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives, including this compound, are explored for their potential therapeutic effects, such as anti-inflammatory and antimicrobial activities
Industry: It can be used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-(2,3-dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide include other benzamide derivatives such as 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides . These compounds share structural similarities but may differ in their biological activities and applications.
Eigenschaften
IUPAC Name |
2-[4-[(2,3-dimethoxybenzoyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-24(2)19(27)17-21-23-25(22-17)13-10-8-12(9-11-13)20-18(26)14-6-5-7-15(28-3)16(14)29-4/h5-11H,1-4H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSWVPIGSRGZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide](/img/structure/B2439069.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2439070.png)

![6-Hydroxymethyl-6,7-Dihydro-5H,9H-Imidazo[1,5-A][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B2439074.png)

![N-[2-(7-Fluoro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2439080.png)
![tert-butyl (3R)-3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2439081.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)oxalamide](/img/structure/B2439083.png)
![METHYL 2-[({[(1S)-1-(1H-INDOL-3-YLMETHYL)-2-METHOXY-2-OXOETHYL]AMINO}CARBONYL)AMINO]-4,5-DIMETHOXYBENZOATE](/img/structure/B2439087.png)



![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2439092.png)
